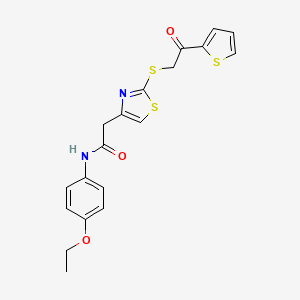![molecular formula C20H25N3O2 B2438727 2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 958696-17-8](/img/structure/B2438727.png)
2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The compound has a piperidine ring, a phenyl group, and a pyridazinone group. The piperidine ring is a six-membered ring with one nitrogen atom, the phenyl group is a six-membered carbon ring with alternating double and single bonds, and the pyridazinone group is a six-membered ring with two nitrogen atoms and a carbonyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the pyridazinone ring can undergo reactions typical of carbonyls, such as nucleophilic addition. The piperidine ring can act as a base or a nucleophile due to the presence of the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the basic nitrogen in the piperidine ring could impact its solubility, acidity/basicity, and reactivity .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Piperidine derivatives have been investigated for their anticonvulsant properties. In animal models, compounds containing the piperidine cycle have shown potential in preventing or reducing seizures. Further studies are needed to explore the specific mechanisms and efficacy of this compound in managing convulsive disorders .
Muscle Relaxant Properties
The piperidine ring system has been associated with muscle relaxant effects. Researchers have explored its potential in alleviating muscle spasms and promoting relaxation. Investigating the impact of 2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one on muscle contractility and tension could provide valuable insights .
Neuroprotective Studies
The compound’s structure suggests possible neuroprotective properties. Researchers have used similar piperidine-containing molecules to study their effects on neuronal health, oxidative stress, and neuroinflammation. Investigating the neuroprotective potential of this compound may yield promising results .
Mecanismo De Acción
Target of Action
Piperidine derivatives, a class to which this compound belongs, are known to interact with a wide range of biological targets, contributing to their diverse pharmacological activities .
Mode of Action
Piperidine derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, aromatic stacking, and ionic interactions . These interactions can lead to changes in the conformation or activity of the target, resulting in a therapeutic effect .
Biochemical Pathways
Piperidine derivatives are known to influence a variety of biochemical pathways due to their diverse target interactions .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects would likely depend on the specific targets and pathways influenced by the compound .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .
Direcciones Futuras
Piperidine derivatives are a rich area of study in medicinal chemistry due to their wide range of biological activities. Future research could involve the synthesis and testing of new piperidine derivatives, investigation of their mechanisms of action, and optimization of their properties for therapeutic use .
Propiedades
IUPAC Name |
2-[[1-(2-methylpropanoyl)piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15(2)20(25)22-12-10-16(11-13-22)14-23-19(24)9-8-18(21-23)17-6-4-3-5-7-17/h3-9,15-16H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENTUWVFQSLVKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1-(2-Methylpropanoyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


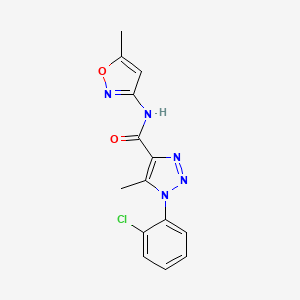

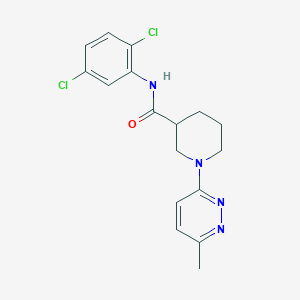
![1-Piperidin-1-yl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2438653.png)
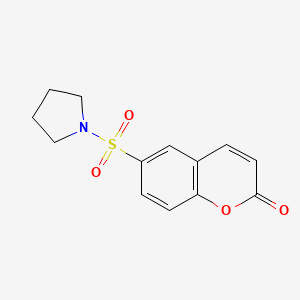

![(1S,4S,5S,6R)-2-Azabicyclo[2.2.1]heptane-5,6-diol;hydrochloride](/img/structure/B2438657.png)
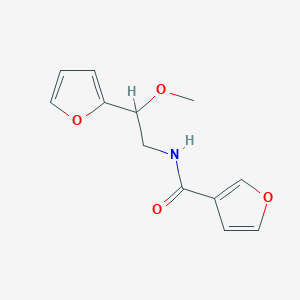
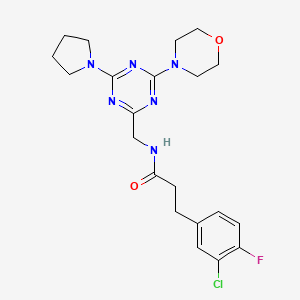
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2438662.png)
![9-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2438664.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2438665.png)
